molecular formula C23H18N2S B14538544 N-(3-Methylpyridin-2-yl)-4,6-diphenyl-2H-thiopyran-2-imine CAS No. 62219-41-4

N-(3-Methylpyridin-2-yl)-4,6-diphenyl-2H-thiopyran-2-imine

Cat. No.: B14538544
CAS No.: 62219-41-4
M. Wt: 354.5 g/mol
InChI Key: WTXLLEULHAARLK-UHFFFAOYSA-N
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Description

N-(3-Methylpyridin-2-yl)-4,6-diphenyl-2H-thiopyran-2-imine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a thiopyran ring, which is a sulfur-containing heterocycle, and is substituted with a 3-methylpyridin-2-yl group and two phenyl groups

Properties

CAS No.

62219-41-4

Molecular Formula

C23H18N2S

Molecular Weight

354.5 g/mol

IUPAC Name

N-(3-methylpyridin-2-yl)-4,6-diphenylthiopyran-2-imine

InChI

InChI=1S/C23H18N2S/c1-17-9-8-14-24-23(17)25-22-16-20(18-10-4-2-5-11-18)15-21(26-22)19-12-6-3-7-13-19/h2-16H,1H3

InChI Key

WTXLLEULHAARLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N=C2C=C(C=C(S2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylpyridin-2-yl)-4,6-diphenyl-2H-thiopyran-2-imine typically involves multi-step organic reactions. One common method includes the formation of the thiopyran ring through a cyclization reaction. The starting materials often include 3-methylpyridine and phenyl-substituted precursors. The reaction conditions may involve the use of catalysts such as palladium or copper, and solvents like toluene or ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylpyridin-2-yl)-4,6-diphenyl-2H-thiopyran-2-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

N-(3-Methylpyridin-2-yl)-4,6-diphenyl-2H-thiopyran-2-imine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(3-Methylpyridin-2-yl)-4,6-diphenyl-2H-thiopyran-2-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine: Known for its activity as an NF-κB activator.

    Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Evaluated for anti-tubercular activity

Uniqueness

N-(3-Methylpyridin-2-yl)-4,6-diphenyl-2H-thiopyran-2-imine stands out due to its unique thiopyran ring structure and the specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

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